Physicochemical characteristics of 2-Methyl-L-serine
Physicochemical characteristics of 2-Methyl-L-serine
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-L-serine
Abstract
2-Methyl-L-serine is a non-proteinogenic, chiral α-amino acid distinguished by a methyl group substitution at the α-carbon of the L-serine backbone. This modification imparts significant conformational rigidity and enhanced stability against enzymatic degradation and racemization, making it a valuable building block for medicinal chemists and a unique tool for biochemical research. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Methyl-L-serine, designed for researchers, scientists, and drug development professionals. We will delve into its structural properties, thermodynamic behavior, solubility, ionization constants, and spectroscopic profile. The narrative emphasizes the causality behind experimental choices and provides validated protocols for characterization, ensuring a foundation of scientific integrity for its application in advanced research.
Introduction
Overview of 2-Methyl-L-serine
As a derivative of the non-essential amino acid L-serine, 2-Methyl-L-serine (IUPAC: (2S)-2-amino-3-hydroxy-2-methylpropanoic acid) occupies a unique chemical space.[1][2][3] The introduction of a methyl group onto the α-carbon, the stereocenter, fundamentally alters its properties compared to its proteinogenic parent. This substitution sterically hinders rotation around the α-carbon, creating a conformationally constrained analogue. This rigidity is highly sought after in peptide synthesis, as it can be used to induce specific secondary structures or to create peptides with increased resistance to proteolysis.
Importance in Research and Drug Development
The unique structural features of 2-Methyl-L-serine make it a significant molecule in several scientific domains:
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Medicinal Chemistry: It serves as a chiral building block for the synthesis of complex α-methyl α-amino acids and peptidomimetics with enhanced stability.[4][5]
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Neuroscience: L-serine is a precursor to D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[6][7] 2-Methyl-L-serine is investigated for its potential to modulate this pathway and may act as a competitive inhibitor for enzymes like Serine Hydroxymethyltransferase (SHMT).[8]
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Metabolic Research: As a stable analogue, it can be used to probe metabolic pathways involving serine without being readily catabolized, offering a clearer picture of enzymatic interactions and flux.[8][9]
Core Physicochemical Properties
The fundamental properties of 2-Methyl-L-serine are summarized below. These values form the basis for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | [1][2] |
| CAS Number | 16820-18-1 | [2][5][8] |
| Molecular Formula | C₄H₉NO₃ | [5][8][10] |
| Molecular Weight | 119.12 g/mol | [5][8][10][11] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | 286–288 °C | [2][3][8] |
| Solubility | Soluble in water; slightly soluble in DMSO | [2][3][8][12] |
| Optical Rotation [α]D²⁵ | +2.3° to +4.3° (c=5, in 6 N HCl) | [3][8][13] |
| pKa (Predicted) | ~2.2 (Carboxyl), ~9.2 (Amino) | [3][14] |
| LogP (Predicted) | -1.23 to -3.9 | [1][3][11] |
Structural and Stereochemical Characteristics
Molecular Structure
2-Methyl-L-serine is defined by its four key components attached to the central α-carbon: an amino group (-NH₂), a carboxyl group (-COOH), a hydroxymethyl group (-CH₂OH), and a methyl group (-CH₃). The presence of the α-methyl group in addition to the β-hydroxyl group provides two potential sites for derivatization and creates a more sterically crowded environment than L-serine.
Stereochemistry and Optical Activity
The "L" designation refers to the (S)-configuration at the α-carbon stereocenter.[1][5] Enantiomeric purity is paramount, as the D-enantiomer will exhibit opposite optical rotation and may have vastly different biological activity due to the stereoselectivity of enzymes and receptors.[8]
Protocol 3.1: Determination of Optical Rotation by Polarimetry
This protocol validates the stereochemical identity and enantiomeric purity of a sample.
-
Preparation: Accurately weigh approximately 500 mg of 2-Methyl-L-serine and dissolve it in a 10 mL volumetric flask using 6 N Hydrochloric Acid (HCl). The use of a strong acid ensures that both the amine and carboxyl groups are fully protonated, providing a consistent ionic form for measurement.
-
Instrument Setup: Calibrate the polarimeter using a blank (6 N HCl) at a wavelength of 589 nm (Sodium D-line). Ensure the sample cell is clean and has a known path length (e.g., 1 dm).
-
Measurement: Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path. Record the optical rotation at a constant temperature, typically 25°C.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Validation: The result should fall within the established range (e.g., +2.3° to +4.3°).[13] A value near zero would suggest a racemic mixture, while a negative value would indicate the presence of the D-enantiomer.
Thermodynamic and Solubility Properties
Melting Point and Thermal Stability
The high melting point of 286–288 °C is indicative of a stable crystalline lattice structure held together by strong intermolecular hydrogen bonds between the amino, carboxyl, and hydroxyl groups.[2][8] It is crucial to distinguish this from the racemic (DL) form, which has a reported decomposition point of 243°C.[8] This significant difference arises because the packing of enantiomerically pure crystals differs from that of a racemic mixture, leading to variations in lattice energy.[15]
Protocol 4.1: Melting Point Determination via Capillary Method
-
Sample Preparation: Load a small amount of finely powdered, dry 2-Methyl-L-serine into a capillary tube, tapping gently to create a packed column of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (≤ 2°C) is indicative of high purity.
Solubility Profile
2-Methyl-L-serine is classified as soluble in water and slightly soluble in organic solvents like DMSO.[2][8][12] Its high polarity, derived from its three hydrophilic functional groups, governs this behavior. A fascinating property of serine, which likely extends to this derivative, is the dramatically lower solubility of the racemic DL-mixture compared to the pure L- or D-enantiomers. This is because D- and L-molecules can form a unique, more stable hydrogen-bonding network in the crystal lattice, making it harder for solvent molecules to break the lattice apart.[15]
Protocol 4.2: Equilibrium Solubility Measurement (Shake-Flask Method)
This method determines the maximum concentration of the compound that can be dissolved in a specific solvent at a set temperature.
-
Preparation: Add an excess amount of 2-Methyl-L-serine to a known volume of the solvent (e.g., deionized water) in a sealed vial. The excess solid is necessary to ensure saturation is reached.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection: After agitation, allow the suspension to settle. Carefully extract an aliquot of the supernatant, and immediately filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or quantitative NMR.
Caption: Predominant ionization states of 2-Methyl-L-serine across different pH ranges.
Protocol 5.1: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a solution of 2-Methyl-L-serine of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a jacketed beaker to maintain a constant temperature (25°C) and stir gently.
-
Acidic Titration: First, acidify the solution to ~pH 1.5 with a strong acid (e.g., 0.1 M HCl).
-
Basic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the two buffer regions (half-equivalence points) on the titration curve. The first pKa (carboxyl group) and second pKa (amino group) can be determined from this plot.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a hydrophobic (octanol) and hydrophilic (water) phase. Predicted LogP values for 2-Methyl-L-serine range from -1.23 to -3.9, indicating it is a highly hydrophilic (water-loving) molecule. [1][3][11]This is expected due to the presence of three polar functional groups capable of hydrogen bonding with water. This high hydrophilicity suggests low passive diffusion across biological membranes and likely requires active transport mechanisms for cellular uptake.
Spectroscopic and Structural Analysis
A combination of spectroscopic techniques is required for unambiguous structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the presence of the different proton environments (methyl, hydroxymethyl, and amine protons). ¹³C NMR will identify the four distinct carbon atoms, including the quaternary α-carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula C₄H₉NO₃. [8]Fragmentation patterns can further support the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups: a broad O-H stretch (from both the alcohol and carboxylic acid), N-H stretches from the amine, and a strong C=O stretch from the carboxyl group. [13]
Protocol 6.1: General Protocol for Structural Verification by NMR
-
Sample Preparation: Dissolve 5-10 mg of 2-Methyl-L-serine in a suitable deuterated solvent (e.g., D₂O with a pH adjustment or DMSO-d₆). D₂O is often preferred for its ability to exchange with labile -OH and -NH protons, which can simplify the spectrum.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
¹H NMR: Integrate the signals to confirm the proton ratio (3H for -CH₃, 2H for -CH₂OH).
-
¹³C NMR: Confirm the presence of four carbon signals.
-
2D NMR: Use correlation spectra to confirm the connectivity between protons and carbons, providing definitive structural proof.
-
-
Purity Assessment: The absence of significant impurity signals in the ¹H spectrum provides a measure of the sample's purity.
Conclusion
2-Methyl-L-serine is a chiral building block with a well-defined set of physicochemical properties that are critical to its application in research and development. Its high melting point and stable crystalline structure speak to its solid-state stability, while its high hydrophilicity and zwitterionic nature govern its behavior in aqueous systems. The presence of the α-methyl group provides conformational constraint and metabolic stability, making it an invaluable tool for designing novel peptides and probing biological systems. A thorough understanding and validation of these core characteristics, using the protocols outlined in this guide, are essential for unlocking its full potential in the fields of medicinal chemistry, neuropharmacology, and beyond.
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